Ajmaline hydrochloride

Brugada Syndrome Cardiac Electrophysiology Diagnostic Testing

Ajmaline HCl is the most sensitive sodium-channel blocker for Brugada syndrome provocation studies, ensuring minimal false-negatives vs. procainamide or flecainide. It is a critical reference compound for cardiac safety pharmacology and electrophysiology research, with a well-characterized proarrhythmic rank order. Procure this essential tool for definitive diagnostics and ion channel investigations.

Molecular Formula C20H27ClN2O2
Molecular Weight 362.9 g/mol
CAS No. 4410-48-4
Cat. No. B605257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjmaline hydrochloride
CAS4410-48-4
SynonymsAjmaline hydrochloride
Molecular FormulaC20H27ClN2O2
Molecular Weight362.9 g/mol
Structural Identifiers
SMILESCCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.Cl
InChIInChI=1S/C20H26N2O2.ClH/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;1H/t10-,11-,14-,15-,16-,17-,18+,19+,20+;/m0./s1
InChIKeyFNCWZVOLGCRECX-LCJCZRDQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ajmaline Hydrochloride (CAS 4410-48-4): A Class Ia Antiarrhythmic Alkaloid for Cardiac Electrophysiology Research


Ajmaline hydrochloride (CAS 4410-48-4), a hydrochloride salt of the Rauwolfia serpentina alkaloid ajmaline, functions as a Class Ia antiarrhythmic agent by blocking cardiac voltage-gated sodium channels and HERG potassium channels . As a rapid-onset, short-acting sodium channel blocker with a well-characterized safety and pharmacokinetic profile, ajmaline is a critical research tool for inducing and studying Brugada syndrome (BrS) type 1 electrocardiographic patterns, investigating channelopathies, and evaluating the proarrhythmic risk of other antiarrhythmic compounds [1].

Why Ajmaline Hydrochloride (CAS 4410-48-4) Cannot Be Substituted with Other Class I Antiarrhythmics


Despite sharing a common antiarrhythmic drug class (Class I), ajmaline hydrochloride exhibits a unique pharmacological and diagnostic profile that fundamentally distinguishes it from even closely related analogs like procainamide, quinidine, and flecainide. Its specific binding affinity for cardiac sodium channels, potent and unique effect on the transient outward potassium current (Ito), and proven superiority as a provocative agent for unmasking Brugada syndrome type 1 ECG patterns cannot be assumed for any other sodium channel blocker [1]. Substituting ajmaline with a generic Class Ia drug like procainamide for a diagnostic sodium channel blocker challenge would result in a dramatically lower rate of positive diagnoses (26% vs. 4%), potentially leading to false-negative results and misinformed clinical decisions [2].

Quantitative Differentiation of Ajmaline Hydrochloride (CAS 4410-48-4) from Comparator Compounds


Ajmaline Hydrochloride: A Significantly More Sensitive Agent for Unmasking Brugada Syndrome Compared to Procainamide

In a prospective, multi-center study, a sodium-channel blocker (SCB) challenge using ajmaline hydrochloride yielded a positive result (provocation of a type 1 Brugada ECG pattern) in 26% (86 out of 331) of subjects, compared to only 4% (4 out of 94) for procainamide [1]. This difference was highly statistically significant (p < 0.001). Multivariate analysis identified ajmaline use as an independent predictor of a positive SCB challenge result, with an odds ratio of 8.76 (95% CI: 2.62 to 29.2) [1].

Brugada Syndrome Cardiac Electrophysiology Diagnostic Testing

Ajmaline Demonstrates Superior Diagnostic Sensitivity Over Flecainide in Brugada Syndrome Provocation Testing

An evaluation of obligate transmitters of Brugada syndrome (BrS) revealed that ajmaline challenge demonstrated 100% sensitivity for unmasking the disease, compared to only 77% sensitivity for flecainide (P=0.002) [1]. In a direct clinical comparison, a positive Brugada ECG pattern was induced in 22 of 22 patients (100%) following ajmaline administration, while only 15 of 22 patients (68%) showed a positive response to flecainide [2].

Brugada Syndrome Diagnostic Sensitivity Pharmacogenomics

Ajmaline is a More Potent Blocker of Cardiac Sodium Channels Than Quinidine

In a loose patch clamp study on isolated skeletal muscle fibers, the half-maximal inhibitory concentration (IC50) for blocking sodium currents (INa) was 6.6 µM for ajmaline, compared to 55.7 µM for quinidine [1]. This represents an 8.4-fold higher potency for ajmaline in this assay.

Sodium Channel Blocker Cardiac Electrophysiology Alkaloid Pharmacology

Ajmaline Hydrochloride Shows a Favorable Proarrhythmic Risk Profile Compared to Other Class I Antiarrhythmics

An in vitro study using isolated perfused rabbit hearts assessed the arrhythmogenic risk of various antiarrhythmic drugs. The rank order of risk from highest to lowest was: flecainide = propafenone > quinidine > ajmaline > procainamide > disopyramide > mexiletine = lidocaine > sotalol [1]. Ajmaline was found to have a lower proarrhythmic risk than flecainide, propafenone, and quinidine, but a higher risk than procainamide and others.

Proarrhythmia Cardiac Safety Drug Development

Ajmaline's Inhibition of the Transient Outward Current (Ito) is Markedly Weaker Than Flecainide's, Explaining Its Superior Diagnostic Profile

Whole-cell patch clamp experiments revealed that the IC50 for inhibiting the transient outward potassium current (Ito) was 216 µM for ajmaline, compared to 15.2 µM for flecainide [1]. This indicates that flecainide is over 14 times more potent at blocking Ito. The authors suggest that this greater Ito inhibition by flecainide may paradoxically render it less effective at unmasking Brugada syndrome [1].

Ito Current Cardiac Electrophysiology Brugada Syndrome Mechanism

Ajmaline Hydrochloride Salt Offers Enhanced Water Solubility for Improved Formulation Compared to the Free Base

The hydrochloride salt form of ajmaline (CAS 4410-48-4) exhibits significantly greater aqueous solubility than the free base form (CAS 4360-12-7). While the free base is described as 'well soluble in organic solvents... and slightly soluble in water' [1], the hydrochloride salt demonstrates a water solubility of 490 mg/L [2]. This enhanced solubility is critical for preparing injectable solutions and other aqueous-based formulations required for in vivo research.

Formulation Science Drug Delivery Analytical Chemistry

Key Research and Diagnostic Applications for Ajmaline Hydrochloride (CAS 4410-48-4)


Gold Standard Provocative Agent for Unmasking Brugada Syndrome Type 1 ECG Patterns

Ajmaline hydrochloride is the preferred and most sensitive agent for sodium-channel blocker (SCB) challenges in clinical and research settings. Studies confirm it yields a 26% positive provocation rate versus 4% for procainamide [1] and demonstrates 100% sensitivity in obligate Brugada syndrome transmitters compared to 77% for flecainide [2]. Its use ensures the lowest possible false-negative rate, making it indispensable for definitive diagnosis and familial screening protocols.

Mechanistic Studies of Cardiac Ion Channel Pharmacology and Arrhythmogenesis

Due to its well-characterized, dose-dependent blockade of sodium (INa), calcium (ICa), and potassium (IKr, Ito, IK1) currents, ajmaline hydrochloride is an essential tool for basic cardiac electrophysiology research [1][2]. Its unique profile, specifically its weak Ito blockade relative to its potent INa blockade, provides a powerful tool for dissecting the contribution of individual ion channels to the cardiac action potential and to arrhythmia mechanisms in cellular models (e.g., isolated ventricular myocytes, iPSC-derived cardiomyocytes).

In Vitro and In Vivo Benchmark for Evaluating Proarrhythmic Risk of New Chemical Entities

Ajmaline hydrochloride serves as a critical reference compound in preclinical safety pharmacology. Its proarrhythmic risk profile has been quantified and ranked against a panel of Class I antiarrhythmics in validated ex vivo models (e.g., isolated perfused rabbit heart), where it was shown to have a lower risk than flecainide and quinidine but a higher risk than procainamide and lidocaine [1]. This established rank order allows researchers to contextualize the proarrhythmic liability of novel drug candidates.

Development and Validation of Analytical Methods for Alkaloid Quantification

Ajmaline hydrochloride is used as a reference standard in the development of analytical chemistry methods, such as HPLC-UV/Vis, for the simultaneous quantification of key indole alkaloids (including ajmaline, reserpine, and ajmalicine) from plant sources like Rauwolfia serpentina [1]. A validated method demonstrates excellent linearity (1-20 µg/mL, r=1.000) and recovery (98.27%) for ajmaline, enabling accurate quality control and phytochemical analysis [1].

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